1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorobenzyl group and a methoxytetrahydrothiopyran group attached to the urea moiety
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets by binding to the active sites of the receptors, thereby modulating their function .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could potentially include a variety of cellular responses, depending on the specific targets and the biological context.
Result of Action
Given the potential biological activities of similar compounds, it can be inferred that the effects might include changes in cellular signaling, gene expression, or metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form 4-fluorobenzyl azide.
Reduction of the Azide: The azide intermediate is then reduced to 4-fluorobenzylamine using a reducing agent like lithium aluminum hydride.
Formation of the Methoxytetrahydrothiopyran Intermediate: Separately, 4-methoxytetrahydrothiopyran is synthesized through the reaction of tetrahydrothiopyran with methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of 4-fluorobenzylamine with 4-methoxytetrahydrothiopyran in the presence of a coupling reagent, such as carbonyldiimidazole, to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(4-bromobenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar structure with a bromine atom instead of fluorine.
1-(4-methylbenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this derivative potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c1-20-15(6-8-21-9-7-15)11-18-14(19)17-10-12-2-4-13(16)5-3-12/h2-5H,6-11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXFQIBLOCTVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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